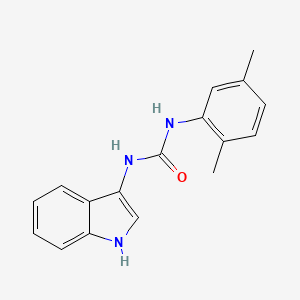
1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity . The application of indole derivatives for the treatment of various disorders in the human body, including cancer cells and microbes, has been studied .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of considerable interest . Strategies for their synthesis include transition metal-catalyzed reactions and reductive cyclization reactions .
Molecular Structure Analysis
Indoles are nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . They are important types of molecules and natural products .
Chemical Reactions Analysis
Indoles have been used in multicomponent reactions for the synthesis of various heterocyclic compounds . For example, one study explored a one-pot three-component reaction of 2-cyano-3-(1H-indol-3-yl)-pent-2-enedinitrile for the synthesis of some hexahydropyrimido .
Physical and Chemical Properties Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds . They are frequently used in the synthesis of various organic compounds .
科学的研究の応用
Oxo-anion Binding and Coordination Chemistry
Urea-based ligands, including derivatives similar to "1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea," have been studied for their anion coordination chemistry. Wu et al. (2007) reported on the anion coordination chemistry of protonated urea-based ligands, highlighting their ability to form adducts with inorganic oxo-acids, showcasing a variety of hydrogen bond motifs involving urea NH groups, carbonyl, protonated pyridyl NH+ fragment, water molecules, and the anions. This research underscores the potential application of such compounds in the development of new coordination complexes and materials with specific anion binding properties (Wu et al., 2007).
Synthesis and Structural Analysis of Heterocyclic Ureas
Heterocyclic ureas exhibit conformational studies and unfold to form multiply hydrogen-bonded complexes, as demonstrated by Corbin et al. (2001). These ureas, prepared by reacting aminopyridine and aminonaphthyridine with triphosgene and DMAP, unfold and dimerize at high concentrations, forming robust, sheetlike, sextuply hydrogen-bonded complexes. This finding opens up possibilities for the use of heterocyclic ureas in the self-assembly of complex structures and the exploration of folding-unfolding dynamics in molecular systems (Corbin et al., 2001).
Gold-catalyzed Synthesis of Indole-1-carboxamides
In the field of green chemistry, Ye et al. (2009) developed a fast and green route to prepare indole-1-carboxamides from N′-substituted N-(2-alkynylphenyl)ureas using gold-catalysis in water under microwave irradiation. This method is tolerant to a variety of functional groups, offering a novel approach to synthesizing indole-1-carboxamides with potential applications in medicinal chemistry and drug development (Ye et al., 2009).
Corrosion Inhibition
The use of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions was investigated by Mistry et al. (2011). Their study demonstrated that these derivatives effectively inhibit corrosion, offering insights into the development of new corrosion inhibitors based on urea derivatives for industrial applications (Mistry et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-3-(1H-indol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-7-8-12(2)15(9-11)19-17(21)20-16-10-18-14-6-4-3-5-13(14)16/h3-10,18H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFSSQDHNZZCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
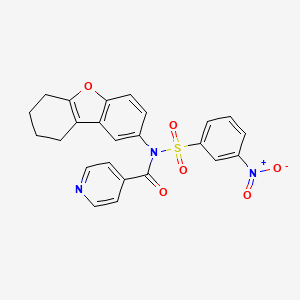
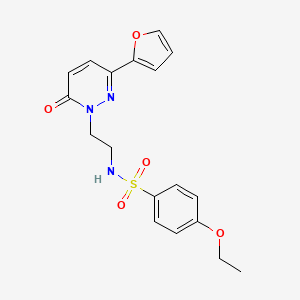
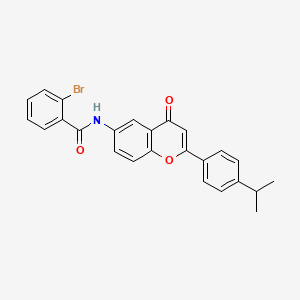
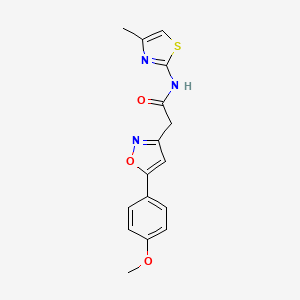
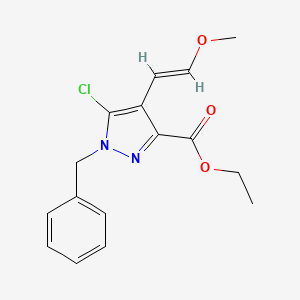
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2747012.png)
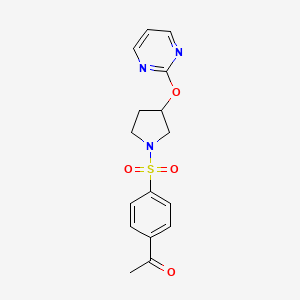
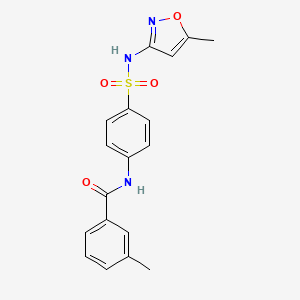
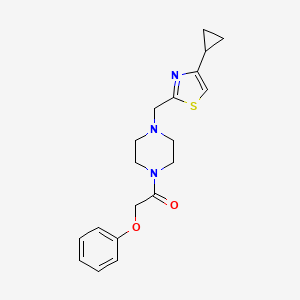

![2-(2-(Dimethylamino)ethyl)-1-(4-isopropylphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2747020.png)


![N-[3-(Difluoromethyl)phenyl]prop-2-enamide](/img/structure/B2747023.png)
